

Peonidin 3-Glucoside chemical structure and properties.

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Compound of Interest

Compound Name: Peonidin 3-Glucoside

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Peonidin 3-Glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Peonidin 3-Glucoside**, a naturally occurring anthocyanin with significant therapeutic potential. This document covers its chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols and visual representations of associated signaling pathways are provided to support further research and development.

Chemical Structure and Properties

Peonidin 3-Glucoside, also known as Peonidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids. Its structure consists of a peonidin aglycone linked to a glucose molecule at the 3-hydroxyl position. This glycosylation enhances its stability and water solubility.

Table 1: Chemical and Physical Properties of **Peonidin 3-Glucoside**

Property	Value	Reference
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3- [[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromenylium	[1]
Synonyms	Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside, Glucoseonidin	[1][2]
CAS Number	6906-39-4 (chloride)	[1][2]
Chemical Formula	C ₂₂ H ₂₃ ClO ₁₁ (chloride)	[1]
Molecular Weight	498.87 g/mol (chloride)	[1]
Appearance	Dark red to purple solid	[2]
Solubility	Highly water-soluble. Soluble in DMSO.	[3]
Stability	Stable in acidic conditions (pH < 3).[4] Degradation increases with higher pH and temperature (>40°C). Sensitive to light.	

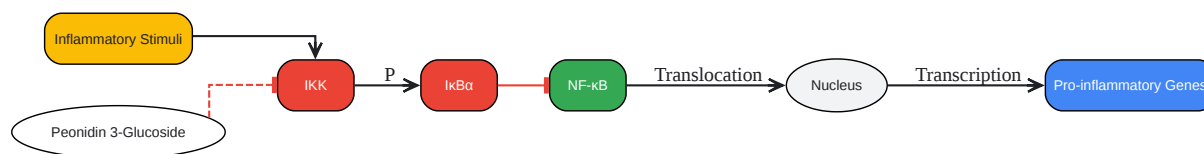
Biological Activities and Signaling Pathways

Peonidin 3-Glucoside exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities include anti-inflammatory, anticancer, and chemopreventive effects.

Anti-inflammatory Activity

Peonidin 3-Glucoside has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a

transcription factor that plays a central role in the inflammatory response.[5] By preventing the translocation of NF- κ B to the nucleus, **Peonidin 3-Glucoside** can downregulate the expression of pro-inflammatory cytokines such as TNF- α . [6]



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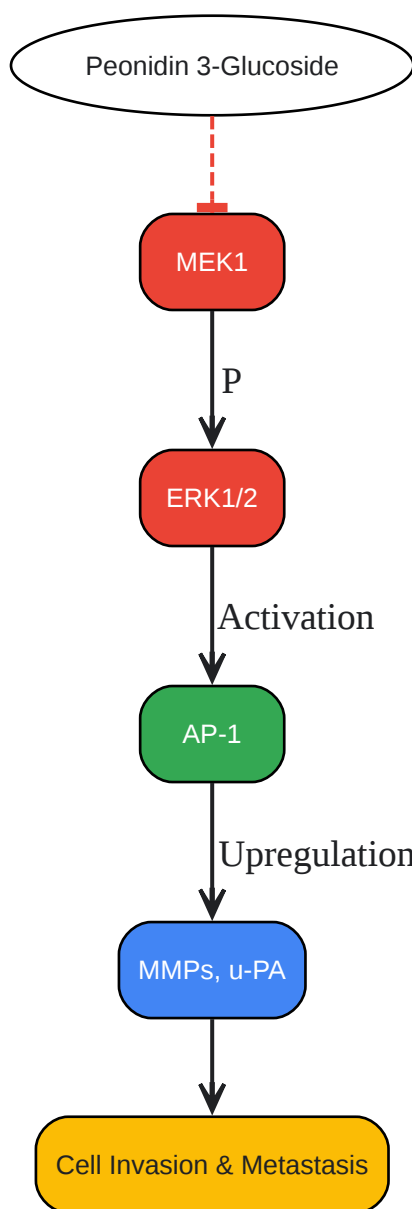
Figure 1: Inhibition of the NF- κ B signaling pathway by **Peonidin 3-Glucoside**.

Anticancer Activity

The anticancer properties of **Peonidin 3-Glucoside** are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

Inhibition of Cell Proliferation and Induction of Apoptosis: **Peonidin 3-Glucoside** has been observed to arrest the cell cycle at the G2/M phase in certain cancer cell lines.[7] This is achieved by down-regulating the expression of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle progression.[7] Furthermore, it can induce apoptosis (programmed cell death) through the activation of caspases.[7]

Suppression of Metastasis: A key aspect of its anticancer potential lies in its ability to inhibit cancer cell invasion and metastasis.[8] This is mediated through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[8]



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Figure 2: Inhibition of the MAPK/ERK pathway and metastasis by **Peonidin 3-Glucoside**.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activity of **Peonidin 3-Glucoside**.

Cell Viability Assay (MTT Assay)

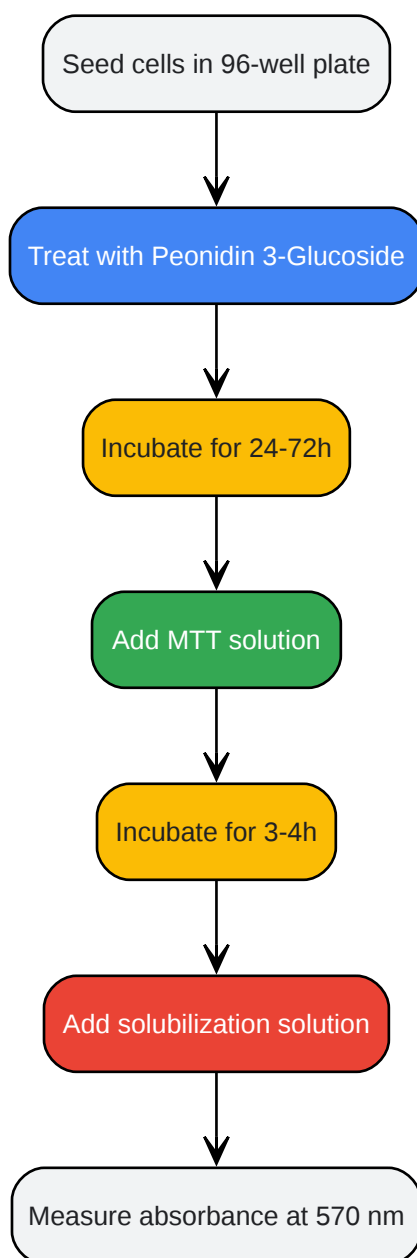
This protocol is used to assess the effect of **Peonidin 3-Glucoside** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line (e.g., HS578T)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Peonidin 3-Glucoside** (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Peonidin 3-Glucoside** (e.g., 0, 10, 25, 50, 100 μ M) for the desired time periods (e.g., 24, 48, 72 hours).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.



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Figure 3: Workflow for the MTT cell viability assay.

Western Blot Analysis for MAPK Pathway Proteins

This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK pathway following treatment with **Peonidin 3-Glucoside**.

Materials:

- Cancer cell line (e.g., A549)
- **Peonidin 3-Glucoside**
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with **Peonidin 3-Glucoside** at desired concentrations and time points.
- Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
- Separate 20-40 μ g of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to the total protein and/or loading control.

In Vivo Lung Cancer Metastasis Model

This protocol describes a method to evaluate the anti-metastatic potential of **Peonidin 3-Glucoside** in a murine model.

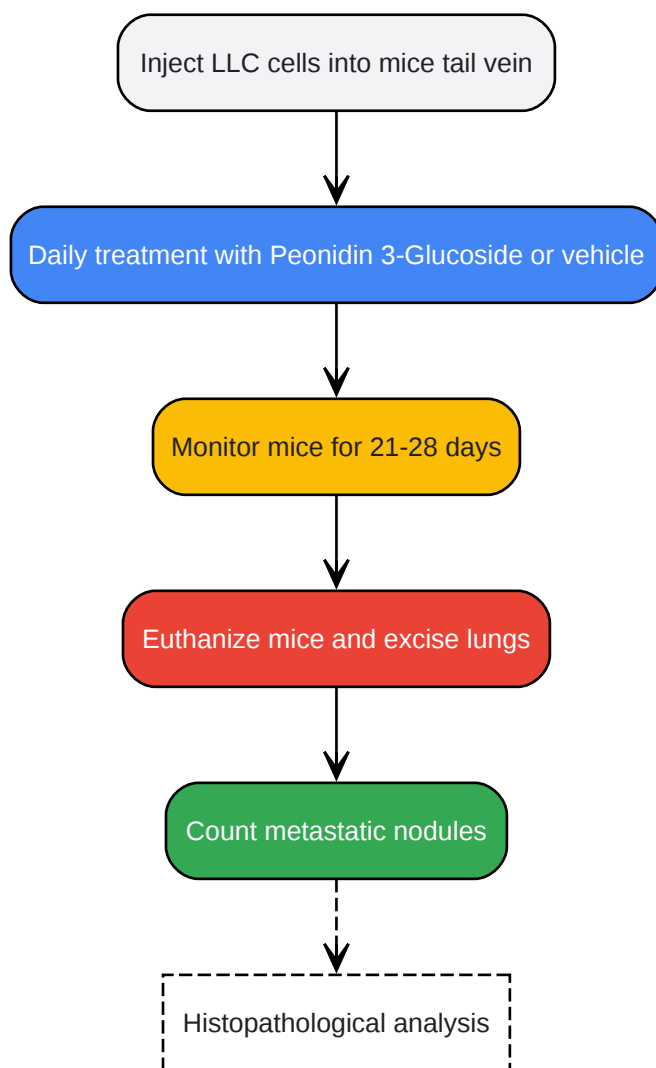
Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Lung carcinoma cell line (e.g., Lewis lung carcinoma - LLC)
- **Peonidin 3-Glucoside** (for oral gavage or intraperitoneal injection)
- Phosphate-buffered saline (PBS)
- Anesthesia
- Surgical tools for injection and dissection

Procedure:

- Culture LLC cells and harvest a single-cell suspension in sterile PBS.
- Inject 1×10^6 LLC cells into the tail vein of each mouse.
- Randomly divide the mice into control and treatment groups.
- Administer **Peonidin 3-Glucoside** (e.g., 5-10 mg/kg body weight) to the treatment group daily via oral gavage or intraperitoneal injection. The control group receives the vehicle.
- Monitor the mice for signs of distress and record body weight regularly.

- After a predetermined period (e.g., 21-28 days), euthanize the mice.
- Excise the lungs and fix them in Bouin's solution.
- Count the number of tumor nodules on the lung surface.
- (Optional) Process lung tissues for histopathological analysis to confirm metastasis.



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Figure 4: Workflow for the in vivo lung cancer metastasis model.

Conclusion

Peonidin 3-Glucoside is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, involving the modulation of key signaling pathways such as NF- κ B and MAPK, make it a compelling candidate for further investigation in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this anthocyanin. Further studies are warranted to elucidate its bioavailability, pharmacokinetics, and efficacy in more complex preclinical and clinical settings.

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